Ethopropazine Hydrochloride

Catalog No.
S527533
CAS No.
1094-08-2
M.F
C19H25ClN2S
M. Wt
348.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethopropazine Hydrochloride

CAS Number

1094-08-2

Product Name

Ethopropazine Hydrochloride

IUPAC Name

N,N-diethyl-1-phenothiazin-10-ylpropan-2-amine;hydrochloride

Molecular Formula

C19H25ClN2S

Molecular Weight

348.9 g/mol

InChI

InChI=1S/C19H24N2S.ClH/c1-4-20(5-2)15(3)14-21-16-10-6-8-12-18(16)22-19-13-9-7-11-17(19)21;/h6-13,15H,4-5,14H2,1-3H3;1H

InChI Key

VXPCQISYVPFYRK-UHFFFAOYSA-N

SMILES

Array

solubility

5.24e-03 g/L

Synonyms

ethopropazine, ethopropazine hydrochloride, Lysivane, Parsidol, Parsitan, profenamine, profenamine hydrochloride

Canonical SMILES

CCN(CC)C(C)CN1C2=CC=CC=C2SC3=CC=CC=C31.Cl

Isomeric SMILES

CC[NH+](CC)C(C)CN1C2=CC=CC=C2SC3=CC=CC=C31.[Cl-]

The exact mass of the compound Ethopropazine hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757029. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Phenothiazines - Supplementary Records. It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Ethopropazine hydrochloride (CAS 1094-08-2) is a highly characterized phenothiazine derivative and anticholinergic agent, predominantly utilized in modern biochemical research as a highly selective inhibitor of butyrylcholinesterase (BChE). Unlike broad-spectrum phenothiazines, its specific structural conformation confers targeted pharmacological utility in muscarinic receptor binding and selective enzyme modulation . For procurement professionals and laboratory managers, the hydrochloride salt form is the industry standard due to its optimized aqueous solubility and stability, making it an essential reference material for neurochemical assays, electrochemical sensor development, and high-throughput screening of cholinesterase inhibitors[1].

Substituting ethopropazine hydrochloride with generic phenothiazines (e.g., promethazine) or broad-spectrum cholinesterase inhibitors (e.g., physostigmine) fundamentally compromises assay integrity. Dual inhibitors suppress both acetylcholinesterase (AChE) and BChE, failing to isolate specific enzymatic pathways in complex biological matrices [1]. Ethopropazine’s established value lies in its ability to selectively knock out BChE activity without affecting AChE, a mandatory requirement for precise neurochemical profiling . Furthermore, attempting to procure the free base form instead of the hydrochloride salt introduces severe processability issues; the free base is practically insoluble in water, whereas the hydrochloride salt readily dissolves in aqueous buffers, eliminating the need for high-concentration organic co-solvents that can precipitate proteins or skew enzyme kinetics .

Selective Butyrylcholinesterase (BChE) Inhibition for Enzyme Assays

In high-throughput screening assays, ethopropazine hydrochloride demonstrates targeted inhibition of BChE, distinguishing it from dual-action inhibitors. Quantitative analysis shows ethopropazine inhibits BChE with an IC50 of 1.70 µM [1], while maintaining selectivity over AChE even at concentrations up to 500 µM . In contrast, the baseline dual inhibitor physostigmine inhibits BChE at 34.4 nM but also heavily suppresses AChE, rendering it unsuitable for selective pathway isolation [1].

Evidence DimensionEnzyme Inhibition Selectivity (IC50)
Target Compound DataEthopropazine HCl (IC50 = 1.70 µM for BChE; selective over AChE up to 500 µM)
Comparator Or BaselinePhysostigmine (Dual inhibitor; IC50 = 34.4 nM for BChE, but lacks AChE selectivity)
Quantified DifferenceEthopropazine provides a >290-fold functional separation window for BChE over AChE compared to dual inhibitors.
ConditionsEnzyme-based qHTS colorimetric assay.

Enables researchers to selectively mask BChE background activity when quantifying AChE in complex biological samples.

Aqueous Solubility Optimization via Hydrochloride Salt Formation

The procurement of the hydrochloride salt is critical for aqueous workflow integration. Ethopropazine hydrochloride achieves an aqueous solubility of 2.5 mg/mL at 20 °C and up to 50 mg/mL at 40 °C . In contrast, the ethopropazine free base is practically insoluble in cold water, necessitating aggressive organic solvents for dissolution. The pH of a 5% aqueous solution of the hydrochloride salt is maintained at approximately 5.8, which is highly compatible with physiological buffer adjustments .

Evidence DimensionAqueous Solubility
Target Compound DataEthopropazine Hydrochloride (2.5 mg/mL at 20 °C; 50 mg/mL at 40 °C)
Comparator Or BaselineEthopropazine Free Base (Practically insoluble in water)
Quantified Difference>50-fold increase in aqueous solubility at physiological temperatures.
ConditionsAqueous dissolution at 20 °C and 40 °C.

Ensures rapid and complete dissolution in aqueous assay buffers without requiring high concentrations of organic solvents that could denature target enzymes.

Distinct Electrochemical Oxidation Profile for Sensor Calibration

Ethopropazine exhibits a distinct electrochemical signature compared to other phenothiazines, making it a valuable standard for sensor calibration. On a decanethiol self-assembled monolayer (DEC) modified gold electrode, ethopropazine undergoes oxidation via two distinct 1-electron steps, yielding two anodic peaks at 0.49 V and 0.58 V (vs SCE) [1]. In contrast, the comparator prochlorperazine undergoes a single 2-electron oxidation step, producing only one anodic peak at 0.60 V[1].

Evidence DimensionAnodic Peak Potential (Oxidation Mechanism)
Target Compound DataEthopropazine (Two peaks: 0.49 V and 0.58 V via two 1e- steps)
Comparator Or BaselineProchlorperazine (Single peak: 0.60 V via one 2e- step)
Quantified Difference110 mV separation between the first oxidation peak of ethopropazine and the single peak of prochlorperazine.
ConditionsDEC/Au modified electrode in pH 10 sodium carbonate buffer.

Provides a multi-peak voltammetric signature essential for multiplexed electrochemical sensor calibration and selective detection in complex matrices.

Selective BChE Masking in Acetylcholinesterase (AChE) Quantification

Directly leveraging its high selectivity over AChE up to 500 µM, ethopropazine hydrochloride is the standard reagent procured to suppress background butyrylcholinesterase activity in whole blood, plasma, or tissue homogenates. This ensures that subsequent colorimetric or fluorometric measurements accurately reflect only AChE activity [1].

Reference Standard for Electrochemical Sensor Development

Due to its distinct two-step, 1-electron oxidation mechanism (producing peaks at 0.49 V and 0.58 V), this compound is utilized as a precision reference standard for calibrating self-assembled monolayer (SAM) modified gold electrodes and other advanced voltammetric sensors designed to detect phenothiazine derivatives [2].

Pharmacological Tool for Muscarinic Receptor Profiling

Ethopropazine's high aqueous solubility and specific binding affinities (Kis = 3.1 and 7.2 nM for forebrain and hindbrain preparations, respectively) make it an ideal soluble probe for in vitro models studying M1 and M2 muscarinic acetylcholine receptor enrichment .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

4.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

348.1426977 Da

Monoisotopic Mass

348.1426977 Da

Heavy Atom Count

23

Appearance

Solid powder

Melting Point

166-168
64.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

O00T1I1VRN

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Profenamine is indicated in the symptomatic treatment of drug-induced extrapyramidal reactions and of the manifestations (rigidity, akinesia, sialorrhea, oculogyric crisis, tremor, etc.) of Parkinson's disease of encephalitic, arteriosclerotic or idiopathic origin. It is also used to control severe reactions to certain medicines such as reserpine.

MeSH Pharmacological Classification

Muscarinic Antagonists

Mechanism of Action

Profenamine's anti-Parkinson action can be attributed to its anticholinergic properties. Profenamine partially blocks central (striatal) cholinergic receptors, thereby helping to balance cholinergic and dopaminergic activity in the basal ganglia; salivation may be decreased, and smooth muscle may be relaxed. Drug-induced extrapyramidal symptoms and those due to parkinsonism may be relieved, but tardive dyskinesia is not alleviated and may be aggravated by anticholinergic effects. Profenamine's local anesthetic effect is due to its antagonism of the NMDA glutamate receptor. Glutamate is recognized as an important transmitter in nociceptive pathways, and the N-methyl-D-aspartate (NMDA) subtype of the glutamate receptor, in particular, has been implicated in the mediation of neuropathic pain. Excessive release of glutamate at NMDA receptors on dorsal horn neurons of the spinal cord results in hyperactivation and hypersensitivity of these receptors (perceived as hyperalgesia), thought to be an integral feature of neuropathic pain.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Acetylcholine (muscarinic)
CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]

Pictograms

Irritant

Irritant

Other CAS

42957-54-0
1094-08-2

Absorption Distribution and Excretion

Well-absorbed from the gastrointestinal tract.

Wikipedia

Profenamine

Biological Half Life

1 to 2 hours

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: MITCHELL RG. Ethopropazine hydrochloride in treatment of cerebral palsy. Br
2: Masti SP, Seetharamappa J, Melwanki MB. Extractive spectrophotometric
3: Tvarijonaviciute A, Ceron JJ, Tecles F. Acetylcholinesterase and
4: Bahar FG, Imai T. Aspirin hydrolysis in human and experimental animal plasma
5: Kumagai H, Suemori H, Uesugi M, Nakatsuji N, Kawase E. Identification of small
6: Naik RS, Liu W, Saxena A. Development and validation of a simple assay for the
7: Sinko G, Kovarik Z, Reiner E, Simeon-Rudolf V, Stojan J. Mechanism of
8: Komloova M, Musilek K, Horova A, Holas O, Dohnal V, Gunn-Moore F, Kuca K.
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10: Kiselyuk A, Farber-Katz S, Cohen T, Lee SH, Geron I, Azimi B, Heynen-Genel S,
11: Liao WS, Lin CH, Chen CY, Kuo CM, Liu YC, Wu JC, Lin CE. Enantioseparation of
12: Persyn JT, McDonough JA, Nino JA, Dixon H, Boland EJ. Mucosal delivery of
13: Reiner E, Bosak A, Simeon-Rudolf V. Activity of cholinesterases in human
14: Golicnik M, Sinko G, Simeon-Rudolf V, Grubic Z, Stojan J. Kinetic model of
15: Prabhu S, Brocks DR, Betageri GV. Enhancement of dissolution of ethopropazine
16: Maboudian-Esfahani M, Brocks DR. Pharmacokinetics of ethopropazine in the rat
17: Eyer F, Eyer P. Enzyme-based assay for quantification of paraoxon in blood of
18: Maboudian-Esfahani M, Brocks DR. High-performance liquid chromatographic
19: LINDENBAUM AL. [ON THE EFFECT OF AMINAZIN AND PARSIDOL ON THE COORDINATION OF
20: SOBUE I, IVES ER. Parsidol in the treatment of Parkinson's syndrome. Bull Los

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